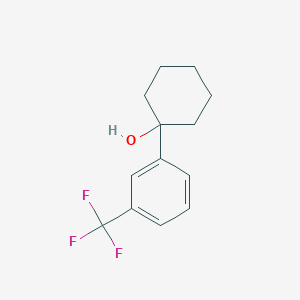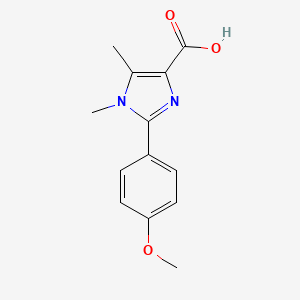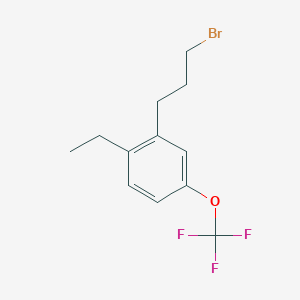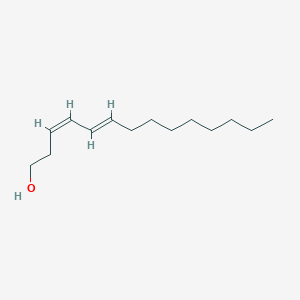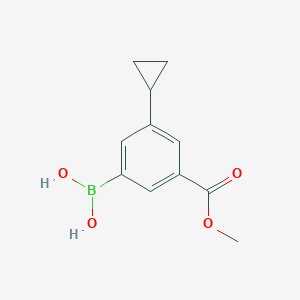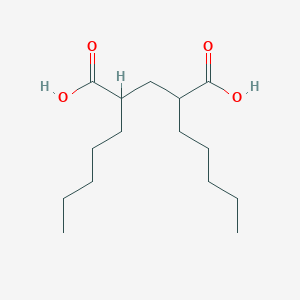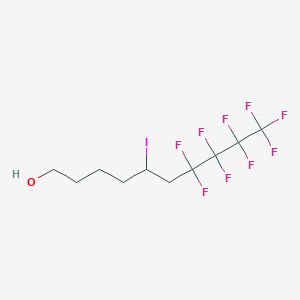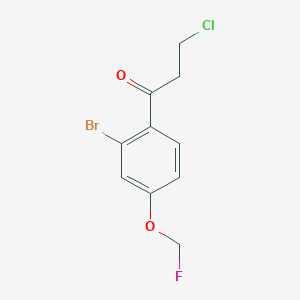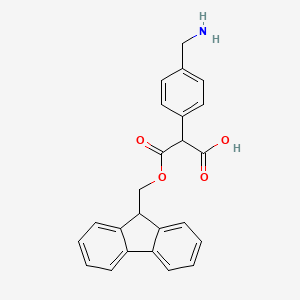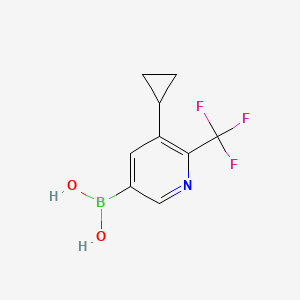
(5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H9BF3NO2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropyl group and a trifluoromethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For example, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithiated intermediate, which is then treated with a boron reagent such as trimethyl borate to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize impurities and maximize the purity of the final product .
化学反応の分析
Types of Reactions
(5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.
Oxidation: Alcohols or ketones.
Reduction: Borane or boronate esters.
科学的研究の応用
(5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
作用機序
The mechanism of action of (5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, which then undergoes transmetalation with the halide substrate to form the desired carbon-carbon bond . The trifluoromethyl and cyclopropyl groups can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
- (6-(Piperidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- (6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- (5-Trifluoromethylpyridin-3-yl)boronic acid
Uniqueness
(5-Cyclopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group on the pyridine ring. These substituents can significantly influence the compound’s reactivity, stability, and selectivity in various chemical reactions. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development .
特性
分子式 |
C9H9BF3NO2 |
|---|---|
分子量 |
230.98 g/mol |
IUPAC名 |
[5-cyclopropyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO2/c11-9(12,13)8-7(5-1-2-5)3-6(4-14-8)10(15)16/h3-5,15-16H,1-2H2 |
InChIキー |
WSKJNXUIQZILHZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)

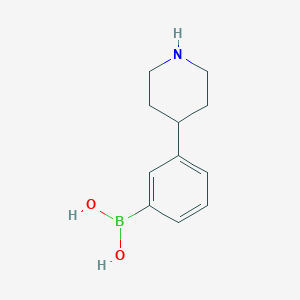
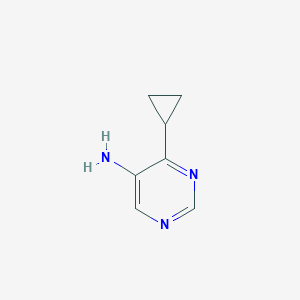
![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
